4-(5-Tridecylpyrimidin-2-YL)benzoic acid
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Overview
Description
4-(5-Tridecylpyrimidin-2-YL)benzoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrimidine ring, which is further substituted with a tridecyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tridecylpyrimidin-2-YL)benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Attachment of the Tridecyl Chain: The tridecyl chain can be introduced through a nucleophilic substitution reaction using a tridecyl halide and a suitable nucleophile.
Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Tridecylpyrimidin-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(5-Tridecylpyrimidin-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Tridecylpyrimidin-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains a pyrrole ring instead of a pyrimidine ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a prop-2-yn-1-yloxy group instead of a tridecyl chain.
Uniqueness
The uniqueness of 4-(5-Tridecylpyrimidin-2-YL)benzoic acid lies in its tridecyl chain, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
137109-27-4 |
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Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(5-tridecylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-18-25-23(26-19-20)21-14-16-22(17-15-21)24(27)28/h14-19H,2-13H2,1H3,(H,27,28) |
InChI Key |
GTDVEWIKBYMHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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